molecular formula C12H15N3O6 B168005 DNP-L-isoleucine CAS No. 1655-56-7

DNP-L-isoleucine

Cat. No.: B168005
CAS No.: 1655-56-7
M. Wt: 297.26 g/mol
InChI Key: PCZSORDQCDENOD-UHFFFAOYSA-N
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Description

DNP-L-isoleucine: is a compound that combines the structural features of 2,4-dinitrophenyl and L-isoleucine. The 2,4-dinitrophenyl group is known for its use in various chemical reactions, particularly in the detection of aldehydes and ketones. L-isoleucine is one of the essential amino acids, playing a crucial role in protein synthesis and various metabolic processes. The combination of these two components results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DNP-L-isoleucine typically involves the reaction of 2,4-dinitrophenylhydrazine with L-isoleucine. The reaction is carried out in an organic solvent, such as ethanol, under acidic conditions to facilitate the formation of the hydrazone derivative . The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: DNP-L-isoleucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of DNP-L-isoleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The 2,4-dinitrophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The L-isoleucine moiety enhances the compound’s binding affinity and specificity for certain targets . The compound’s effects are mediated through pathways involving oxidative stress and protein modification .

Comparison with Similar Compounds

Uniqueness: DNP-L-isoleucine is unique due to its combination of the 2,4-dinitrophenyl group and L-isoleucine. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

2-(2,4-dinitroanilino)-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O6/c1-3-7(2)11(12(16)17)13-9-5-4-8(14(18)19)6-10(9)15(20)21/h4-7,11,13H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZSORDQCDENOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937094
Record name N-(2,4-Dinitrophenyl)isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26289-29-2, 1655-56-7
Record name NSC96418
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Isoleucine,4-dinitrophenyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,4-Dinitrophenyl)isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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